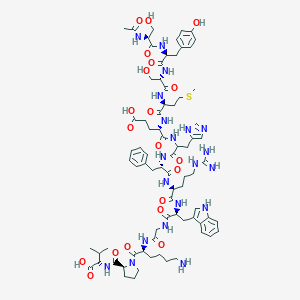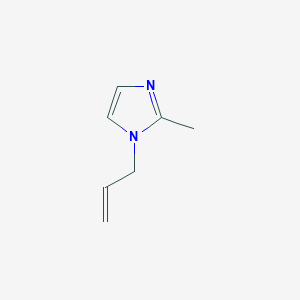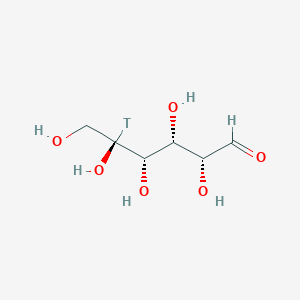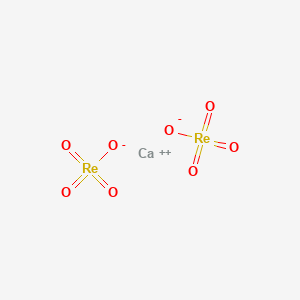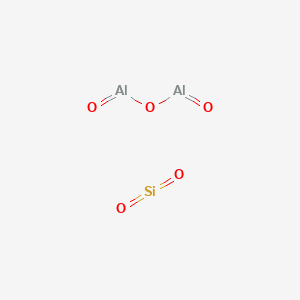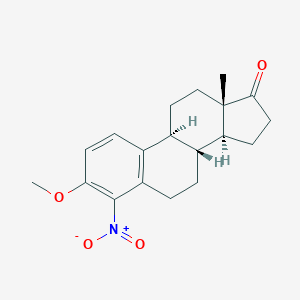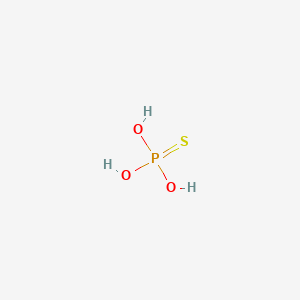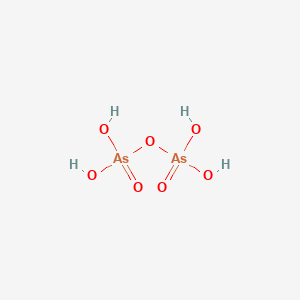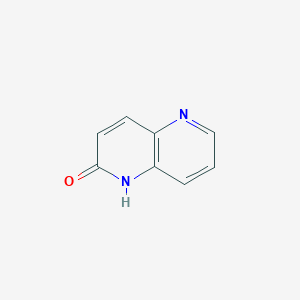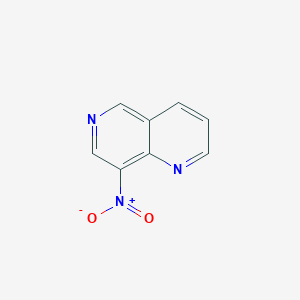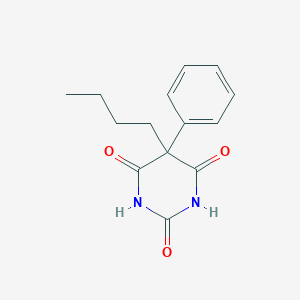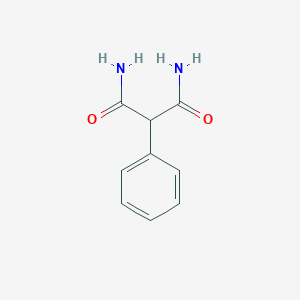![molecular formula C26H30N2O3 B080001 Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- CAS No. 14058-66-3](/img/structure/B80001.png)
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism Of Action
The mechanism of action of Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. Specifically, Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which play a key role in the inflammatory response.
Biochemical And Physiological Effects
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of various inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has several advantages as a research compound. It is relatively easy to synthesize in large quantities and has been found to exhibit potent pharmacological effects. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the accuracy and reproducibility of experimental results. In addition, the compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well understood.
Future Directions
There are several potential future directions for research on Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-. One area of interest is the development of new synthetic methods to produce the compound in a more efficient and cost-effective manner. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, further studies are needed to elucidate the compound's mechanism of action and to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- involves the reaction of 2-(2-bromomethylbutyl)-1,3-dioxane with indole-3-ethylamine in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- in large quantities for scientific research purposes.
Scientific Research Applications
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been extensively studied for its potential application in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been studied for its potential as a therapeutic agent for the treatment of cardiovascular diseases.
properties
CAS RN |
14058-66-3 |
|---|---|
Product Name |
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- |
Molecular Formula |
C26H30N2O3 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[2-(phenylmethoxymethyl)butyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H30N2O3/c1-2-19(17-31-18-20-8-4-3-5-9-20)14-22-15-25(29)28(26(22)30)13-12-21-16-27-24-11-7-6-10-23(21)24/h3-11,16,19,22,27H,2,12-15,17-18H2,1H3 |
InChI Key |
UTVQZJSQFMBIKW-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32)COCC4=CC=CC=C4 |
Canonical SMILES |
CCC(CC1CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32)COCC4=CC=CC=C4 |
synonyms |
2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
